molecular formula C15H17ClN2OS B6625717 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide

2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide

カタログ番号 B6625717
分子量: 308.8 g/mol
InChIキー: NNUSYFLXMRFGQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor (BCR) signaling and is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide binds to the active site of BTK, preventing its activation and downstream signaling. BCR signaling is critical for the survival and proliferation of B-cells, particularly in B-cell malignancies. By inhibiting BTK, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide disrupts this signaling pathway and induces apoptosis in B-cells.
Biochemical and physiological effects:
2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. In preclinical studies, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has demonstrated potent anti-tumor activity in B-cell malignancies, both as a single agent and in combination with other anti-cancer agents. 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.

実験室実験の利点と制限

The advantages of using 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide in lab experiments include its potent and selective inhibition of BTK, its ability to induce apoptosis in B-cells, and its potential to enhance the activity of other anti-cancer agents. The limitations of using 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide in lab experiments include its complex synthesis method, its limited solubility in aqueous solutions, and its potential for off-target effects on other kinases.

将来の方向性

For the research and development of 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide include the evaluation of its efficacy and safety in clinical trials, particularly in patients with relapsed/refractory CLL and NHL. 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide is also being evaluated in combination with other anti-cancer agents, such as venetoclax and obinutuzumab. Additionally, the development of more potent and selective BTK inhibitors, including 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide, is an active area of research in the field of oncology.
In conclusion, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. Its selective inhibition of BTK and potential to enhance the activity of other anti-cancer agents make it an attractive candidate for further evaluation in clinical trials.

合成法

The synthesis of 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide involves several steps, including the preparation of the starting materials and the coupling of the intermediate compounds. The final product is obtained through a series of purification steps, including chromatography and recrystallization. The synthesis of 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide is a complex process that requires specialized equipment and expertise.

科学的研究の応用

2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells. 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

特性

IUPAC Name

2-[4-[(3-chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-15(2,14(17)19)10-3-5-11(6-4-10)18-9-13-12(16)7-8-20-13/h3-8,18H,9H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUSYFLXMRFGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)NCC2=C(C=CS2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。